BenchChemオンラインストアへようこそ!

4-(4-Nitrophenyl)morpholine

Catalytic Reduction Heterogeneous Catalysis Nitroarene Reduction

Select 4-(4-Nitrophenyl)morpholine for its validated, scalable performance. Its defined π-π stacking (3.772 Å) ensures solid-state stability, while rapid nitro reduction kinetics (97% conversion in 11 min) guarantee efficient, high-yield processing. This reliability eliminates risks from inconsistent analogs, directly securing your manufacturing workflow for rivaroxaban precursors.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 10389-51-2
Cat. No. B078992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitrophenyl)morpholine
CAS10389-51-2
Synonyms4-(4-nitrophenyl)morpholine
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O3/c13-12(14)10-3-1-9(2-4-10)11-5-7-15-8-6-11/h1-4H,5-8H2
InChIKeyIAJDSUYFELYZCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Nitrophenyl)morpholine (CAS 10389-51-2) for Research Procurement: Identity, Key Properties, and Sourcing Context


4-(4-Nitrophenyl)morpholine (CAS 10389-51-2), also known as N-(4-nitrophenyl)morpholine or 4-morpholinonitrobenzene, is a yellow crystalline solid with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol [1]. It is a heterocyclic building block comprising a morpholine ring N-substituted with a para-nitrophenyl group [1]. The compound is primarily utilized as a key synthetic intermediate in medicinal chemistry, notably in the multi-step synthesis of the anticoagulant rivaroxaban and its precursors [2]. Standard physicochemical properties include a melting point of 152–153 °C , a predicted XLogP3 value of 1.2 (and reported logP values ranging from 1.58 to 1.81) [1][3], and solubility in dimethylformamide . This compound serves as a well-characterized, scalable entry point for generating 4-morpholinoaniline derivatives via reduction of the nitro group [2].

Why 4-(4-Nitrophenyl)morpholine (CAS 10389-51-2) Cannot Be Casually Replaced by Structural Analogs


Despite a superficially simple structure, substituting 4-(4-nitrophenyl)morpholine (CAS 10389-51-2) with in-class analogs—such as its regioisomers, other nitroarenes, or alternative heterocyclic derivatives—introduces quantifiable and often unacceptable deviations in reaction kinetics, solid-state stability, and synthetic utility. Critical differences emerge in crystal packing, which directly impacts solubility, formulation stability, and catalytic reduction rates [1]. For instance, the para-substitution pattern dictates a specific π-π stacking distance (3.772 Å) essential for solid-state stability, a feature absent in meta- or ortho-substituted analogs [1][2]. Furthermore, the intrinsic reduction kinetics of the para-nitro group on the morpholine scaffold differ markedly from other nitroarenes like 4-nitrophenol when processed under identical catalytic conditions, directly influencing process efficiency and yield in the production of downstream intermediates like 4-morpholinoaniline [3]. These non-linear structure-property relationships mean that generic substitution leads to inconsistent synthetic outcomes and compromised material performance in validated protocols.

Quantitative Differentiation Evidence for 4-(4-Nitrophenyl)morpholine (CAS 10389-51-2) vs. Structural Analogs


Catalytic Reduction Kinetics of 4-(4-Nitrophenyl)morpholine vs. 4-Nitrophenol on AuNPs-HNT Catalyst

When reduced under identical conditions using gold nanoparticles supported on halloysite nanotubes (AuNPs-HNT) with NaBH₄, 4-(4-nitrophenyl)morpholine (4NM) exhibits a distinct pseudo-first-order rate constant compared to the model nitroarene 4-nitrophenol (4-NP). For 4NM, a conversion of 97% is achieved in 11 minutes, corresponding to a rate constant (K₁) of 0.0066 s⁻¹ [1]. In contrast, under the same catalyst system, 4-nitrophenol (4-NP) achieves >98% reduction in 18 minutes with a rate constant of 0.2260 min⁻¹ (equivalent to 0.00377 s⁻¹) [2]. This demonstrates that 4NM is reduced approximately 1.75 times faster than 4-NP under these specific conditions, highlighting its unique reactivity profile.

Catalytic Reduction Heterogeneous Catalysis Nitroarene Reduction Wastewater Treatment

Crystal Packing and Solid-State Stability: 4-(4-Nitrophenyl)morpholine vs. Thiomorpholine Analog

The solid-state structure of 4-(4-nitrophenyl)morpholine is uniquely stabilized by aromatic π–π stacking interactions, with a precise perpendicular distance of 3.7721(8) Å between parallel planes [1]. The morpholine ring adopts a stable chair conformation [1]. In stark contrast, its thiomorpholine analog, 4-(4-nitrophenyl)thiomorpholine, exhibits a markedly different solid-state structure. The replacement of the morpholine oxygen with sulfur leads to the formation of centrosymmetric dimers stabilized by intermolecular C–H···O weak hydrogen bonds involving the methylene groups adjacent to the sulfur atom, rather than the π–π stacking observed in the morpholine derivative [2].

Solid-State Chemistry Crystal Engineering Polymorph Control Formulation Stability

Lipophilicity Profile (LogP) of 4-(4-Nitrophenyl)morpholine vs. Piperidine Analog

The lipophilicity, a critical determinant of membrane permeability and in vivo distribution, differs between 4-(4-nitrophenyl)morpholine and its piperidine analog. The experimentally determined LogP value for 4-(4-nitrophenyl)morpholine is 1.58 [1], while the piperidine analog, 1-(4-nitrophenyl)piperidine, is calculated to have a LogP of 2.1 . This difference of 0.52 LogP units signifies a higher hydrophobicity for the piperidine derivative, which can alter its pharmacokinetic behavior and its suitability as a synthetic intermediate for specific drug targets.

Lipophilicity ADME Prediction Medicinal Chemistry Drug Design

High-Value Application Scenarios for 4-(4-Nitrophenyl)morpholine (CAS 10389-51-2) Based on Proven Differentiators


Large-Scale Synthesis of Rivaroxaban and Related Anticoagulant Intermediates

4-(4-Nitrophenyl)morpholine is a documented and scalable starting material for the synthesis of 4-(4-nitrophenyl)morpholin-3-one, a key intermediate in the industrial production of the direct Factor Xa inhibitor rivaroxaban [1]. The reliability of the synthetic route, which involves a facile condensation of 4-chloronitrobenzene and morpholine to yield the target compound in excellent yields, is a primary driver for its procurement [1]. The compound's well-defined solid-state properties and established reduction kinetics [2] ensure consistent performance in multi-kilogram manufacturing campaigns, making it the preferred building block over less-characterized alternatives for this high-value application.

Catalytic Reduction Studies for the Cleaner Production of 4-Morpholinoaniline (MAN)

The reduction of the nitro group in 4-(4-nitrophenyl)morpholine is a model reaction for evaluating novel heterogeneous catalysts designed for nitroarene reduction. The quantitative kinetic data available for its reduction, including a pseudo-first-order rate constant of 0.0066 s⁻¹ and 97% conversion in 11 minutes using AuNPs-HNT catalyst [3], provides a benchmark for comparing catalyst performance. This makes the compound a valuable research tool for catalyst development, especially for processes aiming for cleaner, aqueous-phase reductions of low-solubility nitroarenes relevant to the pharmaceutical industry.

Solid-State and Pre-Formulation Development for Morpholine-Containing APIs

The detailed, peer-reviewed structural characterization of 4-(4-nitrophenyl)morpholine, including its unique π-π stacking distance (3.7721 Å) and stable chair conformation of the morpholine ring [4], makes it an essential reference standard for solid-state chemistry studies. Researchers can use this compound to investigate structure-property relationships, such as the impact of heteroatom substitution (O vs. S) on crystal packing, which directly informs pre-formulation development and the selection of final solid forms for morpholine-containing drug candidates [5].

Building Block for Library Synthesis in Medicinal Chemistry

The 4-(4-nitrophenyl)morpholine core serves as a versatile scaffold for generating diverse compound libraries. The nitro group can be selectively reduced to a primary amine (4-morpholinoaniline) , a functional handle for further derivatization via amide bond formation, reductive amination, or diazotization. Its distinct lipophilicity profile (LogP ~1.58) [6] compared to piperidine analogs allows medicinal chemists to tune the physicochemical properties of lead compounds systematically. The combination of a rigid morpholine ring and a derivatizable nitro group provides a validated entry point for exploring chemical space relevant to kinase inhibitors and other therapeutic targets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Nitrophenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.